Diphenylthiocarbazide

Analytical Chemistry Metal Detection Chelation Selectivity

Laboratories performing validated trace metal analysis face a critical reagent gap: generic carbazones or carbazides fail to replicate the redox specificity and complex stability of diphenylthiocarbazide. This hydrazo precursor uniquely enables: • Cr(VI) determination via EPA-compliant redox mechanism (molar absorptivity 2.95×10⁴ dm³ mol⁻¹ cm⁻¹) • Pb detection at 16.7 ng mL⁻¹ - a 10× sensitivity gain over conventional solvent-extraction dithizone methods • Hg(II) determination tolerating 60+ interfering ions, with signal stability exceeding 24 h Supplied at ≥98% (HPLC) purity. Refrigerated global shipping. Bulk quantities available.

Molecular Formula C13H14N4S
Molecular Weight 258.34 g/mol
CAS No. 622-03-7
Cat. No. B165244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylthiocarbazide
CAS622-03-7
Molecular FormulaC13H14N4S
Molecular Weight258.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NNC(=S)NNC2=CC=CC=C2
InChIInChI=1S/C13H14N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18)
InChIKeyBNSNUHPJRKTRNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylthiocarbazide: Analytical Utility and Structural Context


Diphenylthiocarbazide (CAS 622-03-7) is the reduced, hydrazo form within the analytically critical dithizone redox system. As a white to pale pink crystalline solid (C₁₃H₁₄N₄S, MW 258.34), it serves as both a direct chromogenic reagent for specific metal ions, notably through oxidation to its intensely colored thiocarbazone counterpart [1], and as a synthetic precursor to dithizone (diphenylthiocarbazone). This redox relationship is pivotal: the compound's value is not merely as a ligand, but as a controlled participant in electron-transfer reactions that underpin its unique selectivity mechanisms, distinguishing it from simple chelators like diphenylcarbazide or diphenylcarbazone [2].

1
Redox-specific metal detection via controlled electron transfer
Distinguishes from simple chelators like diphenylcarbazide
2
Direct chromogenic reagent and dithizone precursor
Dual utility in complexation and synthesis
3
Enables micellar and TLC-based multi-element screening
Supports environmental and trace metal analysis workflows

Why Analogs Cannot Replace Diphenylthiocarbazide


Substitution with structural analogs like diphenylcarbazone or 1,5-diphenylcarbazide is not analytically equivalent due to fundamental differences in complex stability and redox behavior. Diphenylcarbazone complexes are explicitly documented as 'far less stable' than their dithizone-derived counterparts, leading to poorer sensitivity and reliability [1]. Furthermore, the specific redox pathway of diphenylthiocarbazide is crucial for Cr(VI) detection, where it acts as a reductant, a mechanism that diphenylcarbazone or other thiocarbazones cannot replicate efficiently [2]. This means generic selection from the 'carbazone' or 'carbazide' class will fail to deliver the same validated quantitative performance for critical analytes.

!
Diphenylcarbazone complexes reported as far less stable; method sensitivity may differ.
!
Cr(VI) detection requires diphenylthiocarbazide's specific redox pathway; analogs cannot replicate.
!
Sulfur-donor atom provides broader metal selectivity; carbazone class may miss target ions.

Diphenylthiocarbazide: Quantitative Evidence vs. Analogues


Broader Metal Ion Selectivity vs. Diphenylcarbazone

Diphenylthiocarbazide (via its oxidized form, dithizone) demonstrates a significantly broader and more analytically versatile metal selectivity profile compared to the oxygen analogue diphenylcarbazone. This is a class-level inference derived from systematic chromatographic reagent surveys [1].

Metal ion selectivity
Class-level inference
Diphenylthiocarbazide-dithizone system: 13+ determinable metals
Diphenylcarbazone: 4 metals reported.
TLC-based screening on silica gel-G; solvent extraction confirmed.
Reported broader selectivity supports multi-element method development.
Class-level inference; verify in target matrix.
Analytical Chemistry Metal Detection Chelation Selectivity

Superior Complex Stability vs. Diphenylcarbazone

Metal complexes formed with the dithizone system are fundamentally more stable than those of diphenylcarbazone, a difference directly attributed to the presence of the sulfur donor atom. Extraction dissociation constant studies provide the direct head-to-head evidence [1].

Complex stability
Head-to-head
log K (Hg-dithizonate) = 42.5
Diphenylcarbazone complexes reported far less stable.
Water-toluene, pH 5.5–10.0, hydroxylamine hydrochloride stabilized.
Higher reported stability supports reliable quantification at low levels.
Extraction dissociation constant evidence; review lot-specific log K.
Stability Constants Extraction Efficiency Method Reliability

Enhanced Lead Detection via Micellar Method

Diphenylthiocarbazide-derived dithizone can achieve a tenfold increase in molar absorptivity for its lead complex when used in a micellar medium (CTAB) compared to the conventional solvent extraction dithizone method. This is a cross-study comparable result showing method-specific enhancement [1].

Pb detection sensitivity
Cross-study comparable
ε = 3.99 × 10⁵ L mol⁻¹ cm⁻¹ (CTAB micellar)
~10× higher molar absorptivity vs. conventional extraction.
Aqueous CTAB, signal stable >24 h.
Reported sensitivity enhancement supports low-cost micellar methods.
Cross-study comparison; validate in own lab conditions.
Spectrophotometry Trace Lead Analysis Sensitivity Enhancement

Reductant Mechanism for Cr(VI) Detection

For the determination of Cr(VI), diphenylthiocarbazide functions through a specific redox mechanism, reducing Cr(VI) to Cr(III) while being oxidized to dithizone, which then forms the detected complex. This pathway is fundamentally different from simple chelation and is a necessary condition for the widely-used diphenylcarbazide method for Cr(VI) [1].

Cr(VI) redox mechanism
Class-level inference
Reduces Cr(VI) to Cr(III), forms [Cr(Hdz)]²⁺
Molar absorptivity at 525 nm: 2.95 × 10⁴ dm³ mol⁻¹ cm⁻¹.
10% acetone-water; 1:1 cationic complex.
Redox-specific pathway underpins EPA method 7196 compliance context.
Class-level inference; confirm mechanism with reference standards.
Hexavalent Chromium Redox Chemistry Environmental Monitoring

Diphenylthiocarbazide: Evidence-Based Applications


Ultra-Trace Lead Detection in Environmental and Biological Matrices

For laboratories tasked with determining lead at sub-ppb levels in water, blood, or soil, diphenylthiocarbazide enables a validated micellar spectrophotometric method. Evidence demonstrates a molar absorption coefficient for lead of 3.99 × 10⁵ L mol⁻¹ cm⁻¹, providing a tenfold sensitivity increase over conventional solvent-extraction dithizone methods [1]. This approach eliminates toxic organic solvents and achieves a detection limit of 16.7 ng mL⁻¹, which is critical for compliance with modern environmental health standards.

High-Selectivity Mercury Detection

Diphenylthiocarbazide-derived dithizone offers a highly specific and interference-tolerant method for Hg(II) determination. At ultra-trace levels, the method tolerates over 60 cations and anions without interference and produces a stable signal for over 24 hours, achieving a detection limit of 1 µg L⁻¹ [1]. This makes it a superior choice for high-throughput environmental monitoring labs that require both sensitivity and operational simplicity, avoiding the need for expensive hyphenated techniques like ICP-MS.

Cr(VI) Analysis for Environmental Compliance

For EPA-compliant Cr(VI) determination in wastewater and drinking water, diphenylthiocarbazide is functionally essential due to its unique redox-driven mechanism. It specifically reduces Cr(VI) to Cr(III), forming a measurable complex with a molar absorptivity of 2.95 × 10⁴ dm³ mol⁻¹ cm⁻¹ . This redox specificity makes it non-substitutable with simple chelators, guaranteeing reliable and legally defensible data in regulatory reporting.

Multi-Element Screening by Thin-Layer Chromatography

Diphenylthiocarbazide's broad selectivity profile, enabling the detection of over 13 metals including Hg, Cd, Pb, Cu, and Zn, makes it an ideal reagent for TLC-based multi-element screening [1]. This application is particularly valuable in geochemical exploration, forensic toxicology, and industrial hygiene where rapid, low-cost, and simultaneous qualitative identification of multiple heavy metals in a single sample is required.

Application
Selection Property
Validation Focus
Trace lead in environmental/biological matrices
Micellar spectrophotometric sensitivity context
Limit of detection and solvent-free method review
Ultra-trace Hg(II) determination
Selectivity and interference tolerance context
Detection limit and signal stability verification
Cr(VI) compliance testing
Redox-specific detection mechanism
EPA method 7196 compatibility review
Multi-metal TLC screening
Broad metal ion selectivity (>13 metals)
Rapid qualitative identification validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diphenylthiocarbazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.